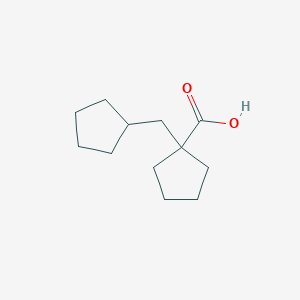
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopentylmethyl)cyclopentanecarboxylic acid is an organic compound that is a derivative of cyclopentanecarboxylic acid . It is comprised of a cyclopentane molecule, a saturated five-membered cyclic hydrocarbon, and a carboxylic acid group, which contains a carbon-oxygen double bond and a hydroxyl group (-COOH) .
Synthesis Analysis
Cyclopentanecarboxylic acid, a precursor to this compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis
The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . This structure is responsible for many of the compound’s properties .Chemical Reactions Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon dioxide and water to cyclopentene in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a density of 1.053 g/mL at 25 °C . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar, leading to intermolecular hydrogen bonding . This influences its physical properties such as melting point, boiling point, and solubility .Mécanisme D'action
CPM is a versatile compound that can be used in a variety of biochemical and physiological experiments. Its mechanism of action is based on its ability to interact with other molecules, such as enzymes and receptors, in order to produce a desired effect. CPM can interact with enzymes to catalyze reactions, or it can bind to receptors to modulate their activity. In addition, CPM can be used to inhibit or activate enzymes or receptors in order to produce a desired effect.
Biochemical and Physiological Effects
CPM has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, which can lead to a variety of physiological effects. CPM has also been shown to inhibit the growth of bacteria and fungi, as well as to modulate the activity of certain hormones. In addition, CPM has been shown to have anti-inflammatory, antioxidant, and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
CPM is a versatile compound that can be used in a variety of biochemical and physiological experiments. It has a number of advantages for lab experiments, including its ease of synthesis, its stability, and its low toxicity. However, CPM also has some limitations, such as its low solubility in water, its low reactivity, and its low potency.
Orientations Futures
CPM has a number of potential future applications in the field of scientific research. It can be used to develop new drugs or to improve existing treatments. It can also be used to design new materials or to improve existing materials. Additionally, CPM can be used to study the effects of environmental pollutants, or to develop new methods of environmental remediation. Finally, CPM can be used to study the effects of nutrition on health, or to develop new methods of food preservation.
Méthodes De Synthèse
CPM can be synthesized in the laboratory by a variety of methods. One of the most common methods involves the reaction of cyclopentanone and methylcyclopentane in the presence of an acid catalyst. The reaction produces CPM in the form of a white solid. Other methods for the synthesis of CPM include the reaction of cyclopentanone and methylcyclopentane in the presence of an acid catalyst, and the reaction of cyclopentyl bromide and methylcyclopentane in the presence of a base catalyst.
Applications De Recherche Scientifique
CPM is used in a variety of scientific research applications. It is a key component in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. CPM is also used in the synthesis of peptides, peptide hormones, and other biologically active compounds. It is also used in the synthesis of polymers, dyes, and other materials. CPM is also used in the synthesis of a variety of other compounds, including polysaccharides, polyesters, and polyamides.
Safety and Hazards
Propriétés
IUPAC Name |
1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11(14)12(7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZUOPNGYIORSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2(CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261269-55-9 |
Source


|
| Record name | 1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

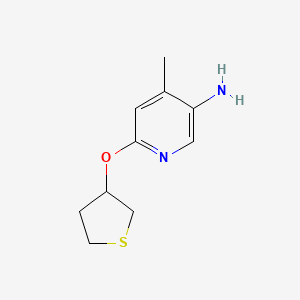
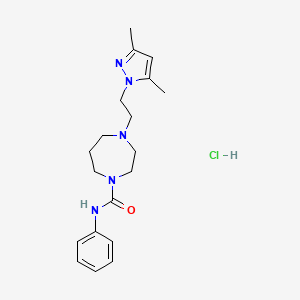
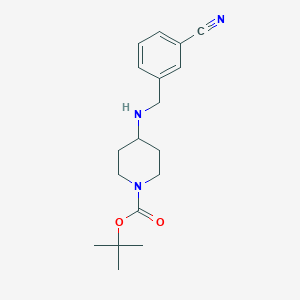
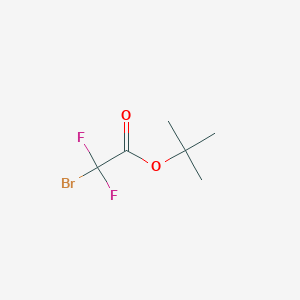
![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)
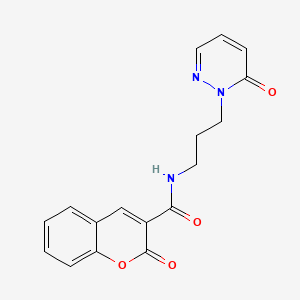
![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2677169.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide](/img/structure/B2677176.png)
![ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate](/img/structure/B2677177.png)
![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)
